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1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring substituted with a 3-methyl-5-vinylpyridin-2-yl group and an ethanone moiety. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Preparation of 3-Methyl-5-vinylpyridine: This intermediate can be synthesized through the alkylation of 3-methylpyridine with vinyl bromide under basic conditions.
Formation of Piperazine Derivative: The 3-methyl-5-vinylpyridine is then reacted with piperazine in the presence of a suitable catalyst to form the piperazine derivative.
Acylation: The final step involves the acylation of the piperazine derivative with ethanoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
Central Nervous System Effects
Piperazine derivatives are also investigated for their effects on the central nervous system (CNS). Compounds with similar frameworks have been noted for their anxiolytic and antidepressant properties. The presence of the piperazine ring is often associated with modulation of neurotransmitter systems, making this compound a candidate for further exploration in CNS-related disorders .
Anticancer Potential
There is growing interest in the anticancer properties of piperazine-containing compounds. Preliminary studies suggest that structural modifications can lead to enhanced cytotoxicity against cancer cell lines. The unique combination of the vinylpyridine moiety may contribute to selective interactions with cancer-specific targets, warranting further investigation into its potential as an anticancer agent .
Case Study 1: Antimicrobial Evaluation
In a study evaluating novel piperazine derivatives, compounds were synthesized and tested for their antimicrobial efficacy using serial dilution methods. Results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that structural features similar to those in 1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone could yield effective antimicrobial agents .
Case Study 2: CNS Activity Assessment
Another study focused on evaluating the CNS effects of piperazine derivatives demonstrated that modifications at the piperazine nitrogen significantly influenced anxiolytic activity in animal models. This suggests that this compound could be assessed for similar effects due to its structural similarities to known active compounds .
Mechanism of Action
The mechanism of action of 1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(4-(6-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone: A similar compound with a different substitution pattern on the pyridine ring.
1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)propanone: A compound with a propanone moiety instead of ethanone.
Uniqueness
1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both a piperazine ring and a vinylpyridine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone, with the CAS number 1355189-57-9, is a complex organic compound that has garnered interest in various fields, particularly medicinal chemistry. Its structural features suggest potential biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C14H19N3O, with a molecular weight of approximately 245.32 g/mol. The compound features a piperazine ring substituted with a vinylpyridine derivative, which is critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C14H19N3O |
Molecular Weight | 245.32 g/mol |
IUPAC Name | This compound |
CAS Number | 1355189-57-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may modulate the activity of certain proteins involved in cancer cell proliferation and apoptosis.
Case Study: Anticancer Activity
A study published in Nature explored the efficacy of related compounds against human breast cancer cells. It was found that derivatives similar to this compound exhibited moderate to significant efficacy against these cells, with an IC50 value of approximately 18 μM for one derivative . This suggests potential applications in developing new anticancer therapies.
Biological Activity
The compound has been investigated for several biological activities:
1. Anticancer Properties
- Mechanism : Inhibits poly (ADP-ribose) polymerase (PARP), leading to enhanced apoptosis in cancer cells .
- Efficacy : Demonstrated significant cytotoxic effects on breast cancer cell lines, indicating its potential as an anticancer agent.
2. Neuropharmacological Effects
- Potential Applications : Due to its piperazine structure, it may interact with neurotransmitter receptors, suggesting possible uses in treating neurological disorders.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared to structurally similar compounds:
Compound Name | Unique Features |
---|---|
1-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)ethanone | Different pyridine substitution pattern |
1-(4-(Substituted)piperazin-1-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Contains a methylsulfonyl group |
The distinct substitution pattern on the piperazine ring and the vinyl group contributes to its unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-[4-(5-ethenyl-3-methylpyridin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H19N3O/c1-4-13-9-11(2)14(15-10-13)17-7-5-16(6-8-17)12(3)18/h4,9-10H,1,5-8H2,2-3H3 |
InChI Key |
RRAVKUYWIRSPBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)C)C=C |
Origin of Product |
United States |
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